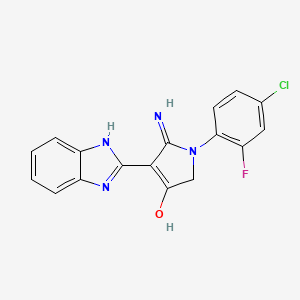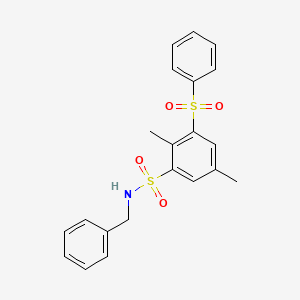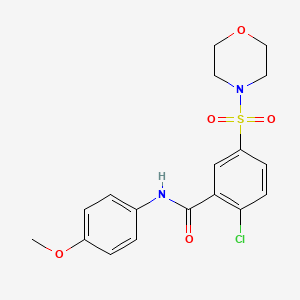![molecular formula C19H21N7O B3729616 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B3729616.png)
7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Overview
Description
7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The structure of this compound includes a pyrazole ring, a triazole ring, and a carboxamide group, making it a unique and potentially potent molecule for various applications.
Preparation Methods
The synthesis of 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole and triazole rings. One common method involves the cyclocondensation of hydrazine derivatives with acetylacetone to form the pyrazole ring . The triazole ring can be synthesized through a similar cyclocondensation reaction with appropriate reagents. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as microwave-assisted synthesis and catalytic systems .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole and triazole rings can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the rings, potentially altering the compound’s pharmacological properties.
Substitution: The compound can undergo substitution reactions, where different substituents can be introduced to the pyrazole or triazole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme Lm-PTR1 in Leishmania parasites, leading to antipromastigote activity . The compound fits into the active site of the enzyme, disrupting its function and ultimately killing the parasite. Similar mechanisms may be involved in its antimalarial activity, where it targets enzymes critical for the survival of Plasmodium parasites .
Comparison with Similar Compounds
Similar compounds include other pyrazole and triazole derivatives, such as:
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Hydrazine-coupled pyrazoles: These compounds also exhibit antileishmanial and antimalarial activities.
Imidazole derivatives: These compounds share some structural similarities and are known for their broad range of biological activities.
Compared to these compounds, 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of pyrazole and triazole rings, which may contribute to its potent pharmacological effects.
Properties
IUPAC Name |
7-(1,5-dimethylpyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-11-7-5-6-8-15(11)24-18(27)16-12(2)23-19-20-10-22-26(19)17(16)14-9-21-25(4)13(14)3/h5-10,17H,1-4H3,(H,24,27)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWJOLWDDKZHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=C(N(N=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-[(4-fluorophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide](/img/structure/B3729534.png)
![ethyl 2-[[11-benzyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B3729542.png)
![N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3729549.png)

![ethyl 2-[(3-amino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]acetate](/img/structure/B3729571.png)

![2-chloro-5-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3729583.png)
![N',N'-BIS[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1H-IMIDAZOLE-4,5-DICARBOHYDRAZIDE](/img/structure/B3729584.png)

![N-cyclopentyl-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetamide](/img/structure/B3729594.png)
![12,12-dimethyl-4-(4-methylphenyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B3729598.png)
![(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B3729599.png)
![Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3729607.png)
![3-[[2-Chloro-5-(4-chlorophenyl)sulfonylphenyl]sulfonylamino]benzoic acid](/img/structure/B3729622.png)
